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Clinical Trial Summary of Sapanisertib

Tumor Type / Trial Phase / Key Efficacy Safety Findings (Common Grade
Setting Identifier Findings 3+ AES)

| Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | Phase II (NCT02893930) [1] [2] | « No
objective responses observed in Stage 1 (0/13); trial stopped early. * Median PFS: 5.19 months. « Median
OS: 20.44 months. | Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [1] [2]. | |
Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | Phase IT (NCT02484430) [3] | ¢ Best
response: Stable disease (12.5%, 2/16). * Limited efficacy; only 19% of patients proceeded to Cycle 2. |
Mucositis, hyperglycemia, leukopenia, lymphopenia; limited target inhibition per immunoblotting [3]. | |
Advanced Solid Tumors (mTOR pathway altered) | Phase I (NCT03430882) [4] | « Combination with
carboplatin/paclitaxel: 2 Partial Responses (PR) in RCC and prostate cancer. ¢ Disease control rate: 68%
(11 Stable Disease + 2 PR). | Anemia (21%), neutropenia (21%), thrombocytopenia (10.5%) - attributed to

the combination regimen [4]. |

Mechanism of Action & Rationale

Sapanisertib is an ATP-competitive, dual mMTORC1 and mTORC2 inhibitor. Its development for rapalog-

resistant tumors is based on a strong mechanistic rationale [1] [2] [5]:
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e Rapalogs (e.g., everolimus): Allosterically inhibit only mTORCL1. This incomplete inhibition can lead
to compensatory feedback loops that reactivate AKT via mTORC2, contributing to treatment
resistance [1] [2] [5].

e Sapanisertib: Directly targets the ATP-binding site of mTOR, potently inhibiting both mTORC1 and
mMTORC2. This dual action was hypothesized to overcome the compensatory AKT signaling and
reverse resistance to rapalogs [1] [2] [5].
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Diagram: Mechanism of Sapanisertib vs. Rapalogs. Sapanisertib inhibits both mTORCI1 and mTORC2,

aiming to block the compensatory AKT activation that can occur with rapalog treatment.
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Detailed Experimental Data & Protocols

For researchers designing related studies, here are the methodologies from the key trials.

1. Phase II Trial in Rapalog-Resistant PNET (NCT02893930) [1] [2]

¢ Study Design: Prospective, multicenter, two-stage Phase I trial.

o Patient Population: Adults with unresectable/metastatic PNET with radiological progression on a
prior mTOR inhibitor (rapalog).

¢ Intervention: Sapanisertib 3 mg orally once daily on a continuous dosing schedule in 28-day cycles.

e Primary Endpoint: Objective tumor response (ORR) per RECIST v1.1.

¢ Statistical Design: Two-stage optimal design. Stage 1 required =1 objective response in 12 eligible
patients to proceed to Stage 2.

e Key Biomarker Analysis: The study was based on preclinical data from a patient-derived xenograft
(PDX) model of PNET, which showed that sapanisertib caused tumor shrinkage in everolimus-
resistant tumors [2].

2. Phase I Trial in Combination Therapy (NCT03430882) [4]

e Study Design: Phase | dose-escalation study of sapanisertib in combination with carboplatin and
paclitaxel.
¢ Patient Population: Patients with mTOR pathway aberrant solid tumors refractory to standard
therapy.
¢ Intervention & Dosing Schedule: Based on preclinical synergy, a sequential dosing schedule was
used:
o Carboplatin (AUC 5 mg/mLemin) every 3 weeks.
o Paclitaxel (40 or 60 mg/m?2) weekly on Day 1.
o Sapanisertib (2, 3, or 4 mg) administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle.
e Primary Objective: Safety and determination of the maximum tolerated dose (MTD) of the
combination.
e Pharmacodynamic Analysis: The study hypothesized that sequential administration would enhance
anti-tumor activity based on in vivo modeling [4].

Interpretation and Future Directions

The collective data indicates that while the preclinical rationale for using sapanisertib in rapalog-resistant

settings is strong, its clinical efficacy as a single agent has been limited. Future development may focus on:
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e Combination Therapies: The activity seen in the Phase | combination trial suggests that
sapanisertib may be more effective when used with other agents to overcome resistance
mechanisms [4].

¢ Biomarker-Driven Selection: Future trials could benefit from enrolling patients with specific
molecular alterations in the mTOR pathway (e.g., TSC1/2 mutations, PTEN loss) to identify
responsive subgroups [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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